tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate
CAS No.: 1358667-55-6
Cat. No.: VC0059282
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358667-55-6 |
|---|---|
| Molecular Formula | C20H26N2O3 |
| Molecular Weight | 342.439 |
| IUPAC Name | tert-butyl 4-(2'-oxospiro[cyclopropane-1,3'-indole]-1'-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H26N2O3/c1-19(2,3)25-18(24)21-12-8-14(9-13-21)22-16-7-5-4-6-15(16)20(10-11-20)17(22)23/h4-7,14H,8-13H2,1-3H3 |
| Standard InChI Key | JEMKQDQMGCGYQT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4 |
Introduction
Chemical Identity and Physical Properties
tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate is identified by the CAS registry number 1358667-55-6, providing a unique identifier for this chemical entity in scientific databases and literature. The compound possesses a molecular formula of C20H26N2O3, corresponding to a molecular weight of 342.439 g/mol. Its chemical structure can be represented by the canonical SMILES notation: CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4, which encodes the precise arrangement of atoms and bonds within the molecule .
Key Structural Features
The structure of tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate incorporates several notable features:
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A tert-butoxycarbonyl (Boc) protecting group attached to the piperidine nitrogen
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A piperidine ring serving as a key structural scaffold
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An indoline moiety with an oxo group at the 2' position
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A spirocyclic junction connecting the cyclopropane and indoline rings
Physical Properties
The compound typically appears as a colorless to off-white solid or oil under standard laboratory conditions. Due to its complex structure with both polar and non-polar regions, it demonstrates moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, while exhibiting limited solubility in water and highly polar solvents .
Synthesis Methods and Pathways
The synthesis of tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate typically requires multi-step synthetic pathways that involve careful control of reaction conditions to achieve high yields and stereoselectivity.
General Synthetic Approaches
Common synthetic methods for this compound often employ diazo compounds in cyclopropanation reactions, which are crucial for forming the spirocyclic structure connecting the cyclopropane and indoline rings. These reactions typically require specialized catalysts and precise reaction conditions to ensure proper ring formation and stereochemical control.
Synthetic Challenges
The formation of the spirocyclic junction between the cyclopropane and indoline rings presents significant synthetic challenges. This junction requires careful control of reaction conditions to achieve:
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Regioselective cyclopropanation
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Preservation of the oxo functionality
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Prevention of undesired side reactions
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Control of stereochemistry at the spirocenter
Biological Activity and Applications
Compounds with structural features similar to tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate have demonstrated significant biological activities, making this compound of interest in medicinal chemistry research.
Structure-Activity Relationships
The unique spirocyclic structure of this compound may contribute to its biological activities in several ways:
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The rigid spirocyclic core can provide a well-defined three-dimensional structure that may enhance binding to specific biological targets
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The indoline-2'-one moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition
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The piperidine ring offers opportunities for additional functionalization to optimize biological activity
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The tert-butoxycarbonyl group serves as a protecting group that can be removed to reveal a secondary amine for further derivatization
Comparison with Related Compounds
Table 1 provides a comparison between the target compound and structurally related molecules:
| Compound | Key Structural Difference | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate | Cyclopropane ring at spirocenter | 342.439 | 1358667-55-6 |
| tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate | Cyclopentane ring at spirocenter | 370.485 | 1358667-58-9 |
| tert-Butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate | Non-spirocyclic structure with methyl substituents | N/A | N/A |
This comparison highlights how subtle structural variations can significantly alter the molecular properties and potentially the biological activities of these related compounds .
Research Context and Applications
The research interest in tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate stems from the broader investigation of spirocyclic indoline derivatives in medicinal chemistry.
Use in Chemical Biology
This compound serves as an important building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the tert-butoxycarbonyl protecting group allows for selective deprotection and further functionalization of the piperidine nitrogen, enabling the creation of diverse chemical libraries .
Spectroscopic Characterization
The structural characterization of tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate typically involves various spectroscopic techniques.
Identification Parameters
Several key identifiers help in the unambiguous characterization of this compound:
These identifiers allow researchers to access additional information about the compound in various chemical databases.
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